Dansyl-PEG-phenylboronic acid
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Overview
Description
Dansyl-PEG-phenylboronic acid is a compound used in chemical biology and bioorthogonal chemistry. It combines the properties of dansylamide, polyethylene glycol (PEG), and phenylboronic acid. Let’s break down its components:
Dansylamide: A fluorescent dye that can be used for labeling proteins and other biomolecules.
PEG: Polyethylene glycol, a flexible polymer often used to improve solubility and reduce nonspecific interactions.
Phenylboronic acid: A boron-containing compound with unique reactivity toward diols and other nucleophiles.
Preparation Methods
The synthesis of Dansyl-PEG-phenylboronic acid involves functionalizing PEG with dansylamide and phenylboronic acid. Specific synthetic routes and reaction conditions may vary, but here’s a general outline:
- Dansylamide Functionalization:
- PEG is modified with dansyl chloride or dansyl hydrazine under appropriate conditions.
- The reaction typically occurs in an organic solvent (e.g., DMF or DMSO) with a base (e.g., triethylamine).
- The resulting dansyl-PEG intermediate contains the dansylamide group.
- Phenylboronic Acid Coupling:
- The dansyl-PEG intermediate is then reacted with phenylboronic acid.
- This coupling can occur under palladium-catalyzed conditions, such as Suzuki-Miyaura cross-coupling.
- The resulting compound is this compound.
Chemical Reactions Analysis
Dansyl-PEG-phenylboronic acid undergoes several important reactions:
Heck Reaction:
Suzuki-Miyaura Cross-Coupling:
Common reagents include palladium catalysts, bases, and appropriate solvents.
Scientific Research Applications
Dansyl-PEG-phenylboronic acid finds applications in various fields:
Chemical Biology:
Mechanism of Action
The compound’s mechanism involves:
Boronate-Diol Interaction:
Comparison with Similar Compounds
Dansyl-PEG-phenylboronic acid stands out due to its combined properties. Similar compounds include:
- Biotinyl-phenylboronic acid (for bioorthogonal chemistry) .
- Other boronic acid derivatives used in protein modification and labeling.
Properties
Molecular Formula |
C30H41BN4O9S |
---|---|
Molecular Weight |
644.5 g/mol |
IUPAC Name |
[3-[[4-[2-[2-[2-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutanoyl]amino]phenyl]boronic acid |
InChI |
InChI=1S/C30H41BN4O9S/c1-35(2)27-10-4-9-26-25(27)8-5-11-28(26)45(40,41)33-15-17-43-19-21-44-20-18-42-16-14-32-29(36)12-13-30(37)34-24-7-3-6-23(22-24)31(38)39/h3-11,22,33,38-39H,12-21H2,1-2H3,(H,32,36)(H,34,37) |
InChI Key |
SRSYXTRQAFUICV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)NC(=O)CCC(=O)NCCOCCOCCOCCNS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C)(O)O |
Origin of Product |
United States |
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